![molecular formula C13H19N3O B2897401 N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 17761-86-3](/img/structure/B2897401.png)

N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

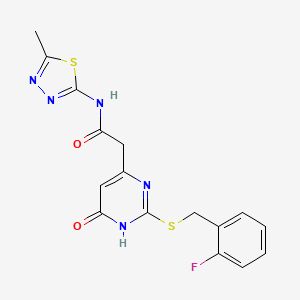

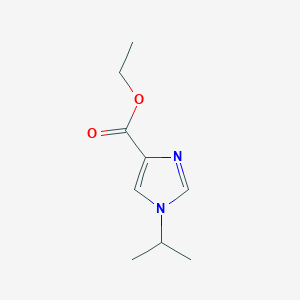

“N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide” is a chemical compound with the CAS Number: 17761-86-3 . It has a molecular weight of 233.31 . This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . The final compounds were fully characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Molecular Structure Analysis

The molecular structure of “N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide” is characterized by a piperazine ring bound to a phenyl group . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis

“N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide” is used as a reactant in the synthetic preparation of 6-methoxycarbonyl-substituted indolinones . It also acts as a reagent for the preparation, angiokinase inhibitory, antitumor activity and pharmacokinectic properties of deuterated derivatives of nintedanib .Physical And Chemical Properties Analysis

“N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide” has a melting point of 177-178 degrees Celsius .科学的研究の応用

Medicinal Chemistry

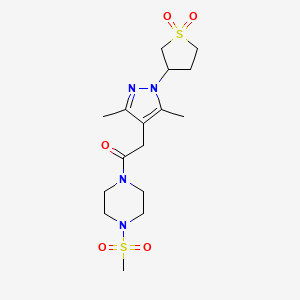

N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide and its derivatives have been studied for their potential therapeutic applications . Medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of these compounds and their biological effects .

Analgesic Activity

A series of N-phenylacetamide sulphonamides, including N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide, have shown promising analgesic activity, comparable or even superior to paracetamol .

Anti-inflammatory Effects

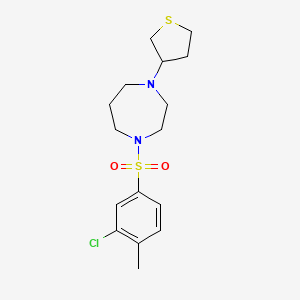

Piperazine derivatives have been studied for their anti-inflammatory effects . For example, a new piperazine compound reduced oedema formation and cell migration, and decreased the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Antimicrobial Activity

Some piperazine derivatives have shown antimicrobial activity. Docking simulations of these compounds towards the oxidoreductase enzyme suggest that their antimicrobial activity may be due to hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Leukemia Treatment

Imatinib, a therapeutic agent used to treat leukemia, has been structurally characterized in the form of its piperazin-1-ium salt . This suggests that N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide could potentially be used in the development of new leukemia treatments.

6. Inhibition of NF-κB in Colon Cancer Cells Inactivation of NF-κB in colon cancer cells by IKK inhibitors has been demonstrated to blunt the ability of the cancer cells to grow . This suggests that N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide and its derivatives could potentially be used as IKK inhibitors.

特性

IUPAC Name |

N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-11(17)14-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEVFGOUSCYAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Methoxyethylamino)ethoxy]ethanol](/img/structure/B2897319.png)

![2-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid](/img/structure/B2897320.png)

![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2897321.png)

![8-(azepan-1-yl)-7-(2-{[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2897325.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2897331.png)

![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2897332.png)

![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)